

An In-depth Technical Guide to α -D-Glucose Pentaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-Glucose pentaacetate

Cat. No.: B028268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **α -D-Glucose pentaacetate**, a pivotal carbohydrate derivative in biochemical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a glycosyl donor and its insulinotropic effects. Detailed experimental protocols for its synthesis and a representative application are provided, alongside graphical representations of synthetic and signaling pathways to facilitate a deeper understanding of its utility and mechanism of action.

Introduction

α -D-Glucose pentaacetate (α -GPA) is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are protected by acetyl groups. This peracetylation renders the molecule more soluble in organic solvents and modulates its reactivity, making it a versatile intermediate in organic synthesis.^[1] Its primary importance lies in its function as a glycosyl donor, a fundamental building block for the synthesis of complex oligosaccharides, glycolipids, and glycoproteins.^[2] Furthermore, α -GPA has garnered significant interest for its biological activities, notably its ability to stimulate insulin secretion, presenting potential avenues for research in metabolic disorders.^{[3][4]} This guide aims to provide an in-depth resource for professionals in the fields of chemical synthesis and drug discovery, consolidating critical data and methodologies related to this compound.

Chemical Structure and Identification

alpha-D-Glucose pentaacetate is systematically named 1,2,3,4,6-penta-O-acetyl- α -D-glucopyranose. The alpha (α) designation indicates that the anomeric acetyl group at the C1 position is in an axial orientation, below the plane of the pyranose ring.

Chemical Structure:

Table 1: Chemical Identifiers for **alpha-D-Glucose Pentaacetate**

Identifier	Value
CAS Number	604-68-2
Molecular Formula	$C_{16}H_{22}O_{11}$
Molecular Weight	390.34 g/mol
Synonyms	1,2,3,4,6-Penta-O-acetyl- α -D-glucopyranose, Penta-O-acetyl- α -D-glucopyranoside

Physicochemical Properties

The physical and chemical properties of α -GPA are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data for **alpha-D-Glucose Pentaacetate**

Property	Value	Reference
Appearance	White crystalline powder	[5]
Melting Point	111-114 °C	[5]
Specific Rotation $[\alpha]D$	+100.0° to +103.0° (c=1, $CHCl_3$)	[5]
Solubility	Soluble in ethanol, chloroform; sparingly soluble in water	[5]

Synthesis of alpha-D-Glucose Pentaacetate

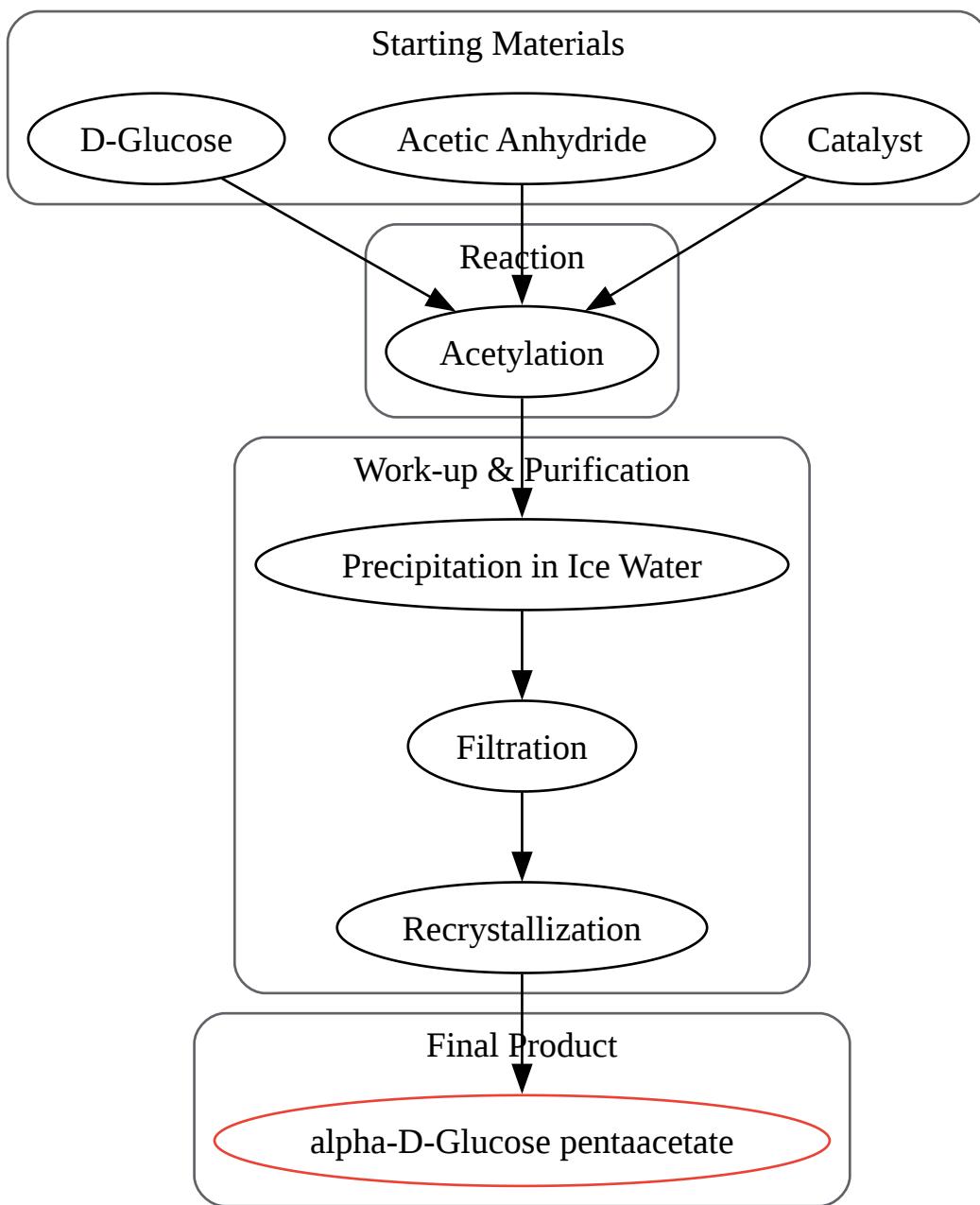
The synthesis of α -GPA can be achieved through several methods, most commonly by the acetylation of D-glucose. The choice of catalyst can influence the anomeric selectivity of the product.

Acid-Catalyzed Acetylation

An efficient method for the selective synthesis of the alpha anomer involves the use of a strong acid catalyst.

Experimental Protocol: Acid-Catalyzed Synthesis[6]

- Reaction Setup: In a conical flask, suspend 5 g of D-glucose in 10 mL of acetic anhydride.
- Catalyst Addition: With constant swirling and while maintaining the temperature below 35 °C, add 0.7 mL of 70% perchloric acid dropwise until the glucose dissolves completely.
- Reaction: Allow the mixture to stand at room temperature for 30 minutes.
- Work-up: Pour the reaction mixture into a beaker containing ice water and stir vigorously to precipitate the product.
- Isolation: Filter the solid product and wash thoroughly with cold water.
- Purification: Dry the crude product and recrystallize from hot ethanol to obtain pure **alpha-D-Glucose pentaacetate**.


Base-Promoted Acetylation

The use of a weak base as a catalyst, such as sodium acetate, can also be employed for the synthesis, which may result in a mixture of anomers requiring further purification or anomeration.

Experimental Protocol: Base-Promoted Synthesis[7]

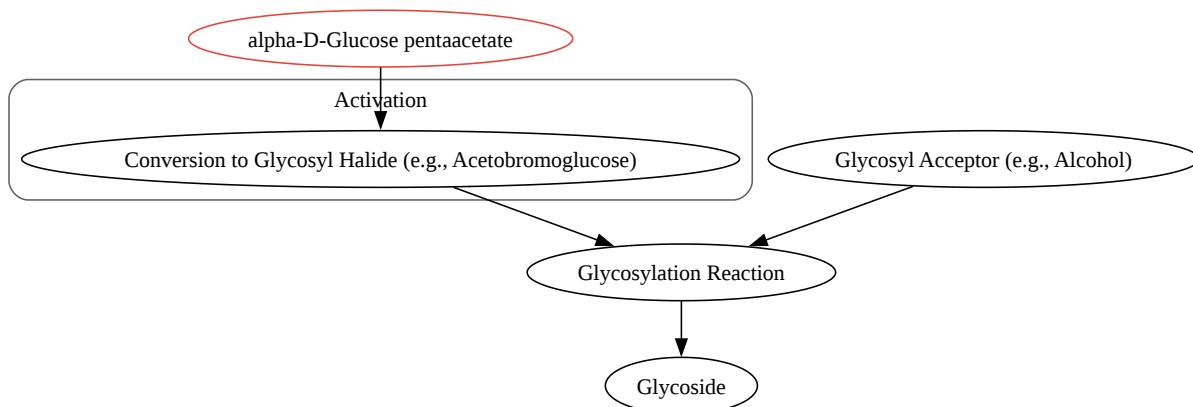
- Reaction Setup: In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.

- Reagent Addition: Add a boiling chip and carefully add 25 mL of acetic anhydride to the flask.
- Reaction: Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling.
- Work-up: Cool the flask and carefully pour the reaction mixture into 250 mL of ice water with stirring.
- Isolation: Filter the resulting precipitate and dry under vacuum for 10 minutes.
- Purification: Recrystallize the crude product from a methanol/water mixture (approximately 1:2) to yield the purified product.

[Click to download full resolution via product page](#)

Applications in Research and Drug Development

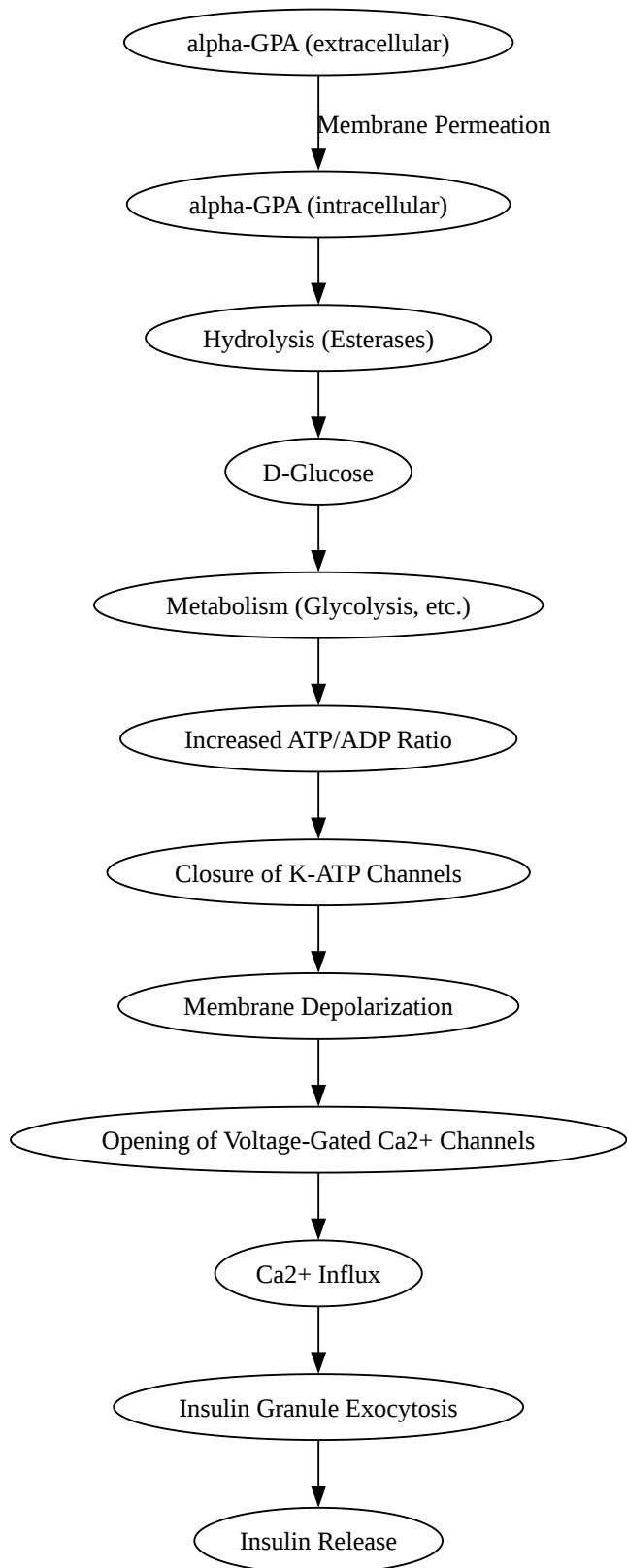
Glycosylation Reactions


A primary application of α -GPA is its use as a precursor for glycosyl donors in glycosylation reactions.^[1] The acetyl protecting groups can be selectively removed or the anomeric acetate

can be converted to a better leaving group, such as a bromide (acetobromo- α -D-glucose), to facilitate the formation of glycosidic bonds with various acceptor molecules.[\[1\]](#)

Experimental Protocol: Deacetylation to a Glycosyl Acceptor[\[8\]](#)

This protocol describes the selective deacetylation at the anomeric position, which can be a step in preparing a glycosyl acceptor.


- Reaction Setup: In a reaction vessel, combine β -D-glucose pentaacetate and 2.25 equivalents of aluminum chloride (AlCl_3).
- Reaction Conditions: Heat the mixture at 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled and fractionated by column chromatography.
- Isolation: The product, 2,3,4,6-tetra-O-acetyl- α -D-glucopyranose, is isolated from the column.

[Click to download full resolution via product page](#)

Insulinotropic Action

alpha-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic β -cells.^[3] It is proposed that α -GPA can cross the cell membrane, likely independent of glucose transporters, and is subsequently hydrolyzed intracellularly to D-glucose by esterases.^{[3][4]} The resulting increase in intracellular glucose concentration triggers the metabolic pathways that lead to insulin secretion.^[4]

[Click to download full resolution via product page](#)

Conclusion

alpha-D-Glucose pentaacetate is a cornerstone molecule in carbohydrate chemistry with significant implications for drug development and biochemical research. Its well-defined structure, coupled with its reactivity as a glycosyl donor precursor, makes it an invaluable tool for the synthesis of complex carbohydrates. The discovery of its insulinotropic properties opens new research directions for the development of novel therapeutics for metabolic diseases. This guide provides the essential technical information and protocols to enable researchers and scientists to effectively utilize **alpha-D-Glucose pentaacetate** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]
- 3. Stimulation of insulin release by alpha-D-glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deyerchem.com [deyerchem.com]
- 6. thepharmstudent.com [thepharmstudent.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to alpha-D-Glucose Pentaacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028268#alpha-d-glucose-pentaacetate-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com